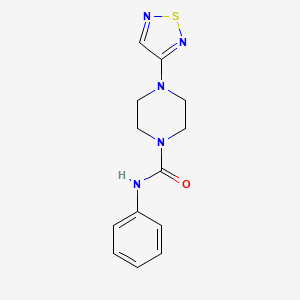![molecular formula C15H17FN4O B6440520 N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2549010-58-2](/img/structure/B6440520.png)
N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide (FMP) is a novel azetidine-1-carboxamide derivative that has been studied for its potential to act as a new therapeutic agent. FMP has been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor activities. FMP has been studied in several different experimental systems, including in vitro and in vivo models, in order to better understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been shown to modulate the activity of several different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has also been found to have anti-inflammatory, antiviral, and antitumor activities, although the exact mechanisms by which it exerts these activities are not yet known.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been shown to modulate the activity of several different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has also been found to have anti-inflammatory, antiviral, and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide in laboratory experiments include its relatively low cost and its ability to modulate the activity of several different neurotransmitter receptors. In addition, N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been found to have anti-inflammatory, antiviral, and antitumor activities. The main limitation of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research on N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide should focus on further elucidating its mechanism of action and potential therapeutic applications. In addition, further studies should be conducted to investigate the potential of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide as an inhibitor of cytochrome P450 enzymes. Finally, further studies should be conducted to investigate the potential of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide to modulate the activity of neurotransmitter receptors.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been reported in several studies. The most common method of synthesis involves the reaction of 4-fluorophenyl isocyanate with 4-methyl-1H-pyrazol-1-ylmethanol in the presence of anhydrous sodium carbonate. The reaction yields N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide as a white solid in yields of up to 95%. Other synthetic methods have been reported, including the reaction of 4-fluorophenyl isocyanate with 4-methyl-1H-pyrazol-1-ylmethanol in the presence of sodium methoxide, and the reaction of 4-fluorophenyl isocyanate with 4-methyl-1H-pyrazol-1-ylmethanol in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been studied in a variety of scientific research applications. It has been studied as a potential anti-inflammatory agent, antiviral agent, and antitumor agent. In addition, N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been studied as a potential inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has also been studied for its potential to modulate the activity of several different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-6-17-20(7-11)10-12-8-19(9-12)15(21)18-14-4-2-13(16)3-5-14/h2-7,12H,8-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCKDMROINFAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B6440444.png)
![3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6440454.png)

![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6440458.png)
![3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6440461.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6440462.png)
![4-methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6440466.png)
![3-(3-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B6440482.png)
![3-(2-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B6440484.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B6440485.png)
![1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440497.png)
![1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6440512.png)
![2-(4-chlorophenoxy)-2-methyl-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B6440522.png)
![1,3,5-trimethyl-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1H-pyrazole](/img/structure/B6440526.png)